2-Amino-1,5-naphthalenedisulfonic acid

Overview

Description

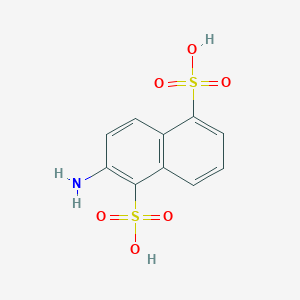

2-Amino-1,5-naphthalenedisulfonic acid is a chemical compound with the molecular formula C10H9NO6S2. It appears as a white to off-white powder and is highly soluble in water, forming a clear solution . The compound consists of a naphthalene ring with two sulfonic acid groups and an amino group attached .

Preparation Methods

The preparation of 2-Amino-1,5-naphthalenedisulfonic acid involves several steps. One common method includes the sulfonation of naphthalene with oleum, followed by the addition of further naphthalene and oleum alternately. The reaction mixture is then heated and the product is precipitated as the free acid or as the disodium salt . Another method involves the sulfonation of Tobias acid to produce 2-aminonaphthalene-5-sulfonic acid, which proceeds via 2-Aminonaphthalene-1,5-disulfonic acid . Industrial production methods often focus on refining the sulfonation solution, performing acid eduction, and recovering sulfuric acid tail gas and SO3 gas .

Chemical Reactions Analysis

2-Amino-1,5-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly in the presence of diazo compounds, to form various azo dyes.

Common reagents used in these reactions include sulfuric acid, oleum, and alkaline hypochlorite . Major products formed from these reactions include 2-amino-5-hydroxynaphthalene-1-sulfonic acid and 2-diazo-1-hydroxynaphthalene-5-sulfonic acid .

Scientific Research Applications

Dye Manufacturing

Reactive Dyes

One of the primary applications of 2-Amino-1,5-naphthalenedisulfonic acid is as an intermediate in the production of reactive dyes. These dyes are vital in the textile industry due to their ability to form covalent bonds with fibers, ensuring durability and vibrancy. The compound contributes to the synthesis of azo dyes, which are known for their bright colors and excellent lightfastness properties .

Advantages Over Other Dyes

Compared to traditional dyes, reactive dyes made from this compound offer enhanced bathochromic shifts (shifts towards longer wavelengths), resulting in more vibrant shades. This property makes it particularly valuable for producing orange and red hues in textiles .

Environmental Applications

Water Treatment

Recent studies have explored the use of this compound in water treatment processes. Its ability to form complexes with heavy metals can aid in the removal of contaminants from wastewater, contributing to environmental sustainability efforts .

Pharmaceutical Research

Although primarily recognized for its role in dye manufacturing, there are emerging interests in the pharmaceutical applications of this compound. Its structure allows for potential modifications that could lead to new therapeutic agents or drug formulations. Research is ongoing to investigate its efficacy and safety in medicinal chemistry contexts .

Case Study 1: Dye Production Efficiency

A study conducted by Hebei Chuanghai Biotechnology Co., Ltd. demonstrated that using this compound as a precursor significantly improved the yield and quality of reactive dyes produced compared to traditional methods. The study highlighted a reduction in by-products and enhanced color fastness properties .

Case Study 2: Water Treatment Innovations

Research published in an environmental journal illustrated how this compound could be utilized in a novel water treatment system designed to remove heavy metals from industrial effluents. The results showed a reduction of up to 90% in metal concentrations when treated with complexes formed by this compound .

Production Methods

The production of this compound typically involves sulfonation reactions of naphthalene derivatives under controlled conditions to minimize by-products. A notable method includes:

- Sulfonation Reaction : Naphthalene is treated with oleum at elevated temperatures.

- Filtration and Purification : The resulting mixture undergoes filtration to isolate the desired sulfonic acids.

- Crystallization : Further purification through crystallization yields high-purity this compound suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-Amino-1,5-naphthalenedisulfonic acid involves its ability to react with other chemicals to form colorants that can be applied to textiles . The molecular targets and pathways involved in these reactions include the naphthalene ring and the sulfonic acid groups, which facilitate the formation of various dye compounds.

Comparison with Similar Compounds

2-Amino-1,5-naphthalenedisulfonic acid can be compared with other similar compounds, such as:

Armstrong’s acid (Naphthalene-1,5-disulfonic acid): This compound is also a disulfonic acid derivative of naphthalene and is used as a stabilizer for diazo compounds.

2-Naphthylamine-4,8-disulfonic acid: Another disulfonic acid derivative of naphthalene, used in the synthesis of various dyes.

The uniqueness of this compound lies in its specific structure, which allows it to form more bathochromic shades than Tobias acid when used as a diazo component in azo reactive dyes .

Biological Activity

2-Amino-1,5-naphthalenedisulfonic acid, also known as disodium 2-naphthylamine-1,5-disulfonate, is an organic compound characterized by its naphthalene structure with two sulfonate groups. This compound is primarily recognized for its applications in the dye industry but has garnered attention for its biological activities as well. This article explores the biological activity of this compound, including its pharmacological effects, toxicity profile, and potential therapeutic applications.

- Molecular Formula : C₁₁H₉NNa₂O₆S₂

- Molecular Weight : Approximately 303.32 g/mol

- Appearance : Beige powder, soluble in water

Toxicity Profile

The toxicity of this compound is relatively low. The oral LD50 in rats is reported to be approximately 11,400 mg/kg, indicating low acute toxicity. However, it may cause moderate irritation upon contact with skin or eyes.

Antimicrobial Properties

The antimicrobial potential of naphthalenedisulfonic acid derivatives has been documented. While direct studies on this compound are sparse, its structural analogs have demonstrated antibacterial and antifungal activities against a range of pathogens. This suggests a potential for similar effects in this compound .

Dye Intermediate

The primary application of this compound is as a dye intermediate in the textile industry. Its ability to form complexes with various metal ions enhances its utility in catalysis and coordination chemistry.

Case Studies

- Synthesis and Conversion : A study demonstrated the conversion of monosodium salt of this compound to sodium 1,2-naphthoquinone-2-diazide-5-sulfonate with a conversion ratio exceeding 90% under optimized conditions. This highlights the compound's versatility in synthetic applications .

- Phytochemical Profiling : In research evaluating biometabolites from Lentinula edodes (shiitake mushroom), compounds similar to naphthalenedisulfonic acids were assessed for their antioxidant and anti-inflammatory properties, indicating a broader context for studying such derivatives .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-aminonaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIKCRUPEVOINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045040 | |

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-62-4, 19532-03-7 | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminonaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5J76WY2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.